molecular formula C5H7ClN2O2 B042406 4-Imidazoleacetic acid hydrochloride CAS No. 3251-69-2

4-Imidazoleacetic acid hydrochloride

Cat. No.: B042406
CAS No.: 3251-69-2
M. Wt: 162.57 g/mol
InChI Key: MWHLCFYPFGFBQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Imidazoleacetic acid hydrochloride, also known as 2-(1H-imidazol-5-yl)acetic acid hydrochloride, is a competitive antagonist at GABA C receptors . GABA C receptors are a type of GABA receptors, which are inhibitory neurotransmitter receptors present in the nervous system.

Mode of Action

As a competitive antagonist, this compound binds to the active site of GABA C receptors, preventing the binding of the neurotransmitter GABA. This prevents the activation of the receptor, thereby inhibiting the downstream effects of GABA signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic signaling pathway. By inhibiting GABA C receptors, it disrupts the normal inhibitory signaling in the nervous system. The downstream effects of this disruption can vary widely, depending on the specific neural circuits involved .

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of GABA C receptors. By preventing the activation of these receptors, it can disrupt inhibitory signaling in the nervous system. This could potentially lead to increased neuronal excitability and altered neural function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its activity could potentially be influenced by the presence of other substances that interact with GABA C receptors.

Biochemical Analysis

Biochemical Properties

4-Imidazoleacetic acid hydrochloride plays a crucial role in biochemical reactions. It has been found to significantly affect enzymes such as proteases, phosphatases, and kinases by binding to their active sites, thereby impeding their catalytic capabilities . This inhibition of enzyme activity exerts subsequent effects on the biochemical pathways in which these enzymes partake .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It acts as a competitive antagonist at GABA C receptors .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It can be biosynthesized from imidazole-4-acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial . Detailed information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Imidazoleacetic acid hydrochloride can be synthesized through various methods. One efficient biocatalytic synthesis involves converting L-histidine to imidazole-4-pyruvic acid using an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase from Proteus vulgaris. The obtained imidazole-4-pyruvic acid is then decarboxylated to 4-imidazoleacetic acid under the action of hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through chemical synthesis methods. One common method involves the acid hydrolysis of cyanomethylimidazole, which requires harsh chemicals and results in various byproducts . the biocatalytic method mentioned above is gaining popularity due to its environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazoleacetic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-acetic acid.

    Reduction: It can be reduced to form imidazole-4-acetaldehyde.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Imidazole-4-acetic acid.

    Reduction: Imidazole-4-acetaldehyde.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

  • 4-Imidazoleacrylic acid
  • 1H-Imidazol-1-ylacetic acid
  • Imidazolepropionic acid
  • 4 (5)- (Hydroxymethyl)imidazole
  • 4-Imidazolecarboxylic acid

Comparison: 4-Imidazoleacetic acid hydrochloride is unique due to its specific action as a competitive antagonist at GABA C receptors . While other imidazole derivatives may have similar structures, their biological activities and applications can vary significantly. For example, 4-imidazoleacrylic acid and imidazolepropionic acid have different functional groups, which can lead to different reactivity and biological effects .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLCFYPFGFBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00186237
Record name 4-Imidazoleacetic acid hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3251-69-2
Record name 1H-Imidazole-5-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazoleacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazoleacetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-imidazoleacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IMIDAZOLEACETIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-imidazoleacetic acid hydrochloride interact with the perovskite solar cell components to improve efficiency?

A1: this compound (ImAcHCl) acts as a multifunctional chemical linker between the SnO2 electron transport layer and the perovskite layer in the solar cell []. It achieves this through:

  • Ester bond formation: The carboxylic acid group of ImAcHCl undergoes an esterification reaction with hydroxyl groups on the SnO2 surface, forming a strong chemical bridge [].
  • Electrostatic interaction: The imidazolium cation of ImAcHCl interacts electrostatically with iodide anions present in the perovskite structure []. This dual interaction enhances the interface contact and facilitates charge extraction.
  • Improved perovskite crystallinity: The chloride anion in ImAcHCl contributes to improved perovskite film crystallinity, leading to better charge transport within the perovskite layer [].

Q2: What are the stability implications of using this compound in perovskite solar cells?

A2: The research indicates that incorporating ImAcHCl improves both thermal and moisture stability of the perovskite solar cells []. Unencapsulated devices with ImAcHCl-modified SnO2 exhibited enhanced resistance to degradation under thermal and humid conditions compared to devices without the ImAcHCl modification []. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cells.

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